molecular formula C14H13ClO B139797 1-(Benzyloxy)-3-(chloromethyl)benzene CAS No. 24033-03-2

1-(Benzyloxy)-3-(chloromethyl)benzene

Cat. No. B139797
CAS RN: 24033-03-2
M. Wt: 232.7 g/mol
InChI Key: MKXVKELDRLNWGV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(chloromethyl)benzene, also known as 1-benzyloxy-3-chloromethylbenzene, is an organic compound with a molecular formula of C9H9ClO. It belongs to the class of aromatic compounds and is composed of a benzene ring with a benzyloxy group and a chloromethyl group attached to it. This compound is a colorless liquid with a melting point of -62 °C, a boiling point of 156 °C, and a density of 1.164 g/cm3. It is soluble in most organic solvents, such as ethanol and acetone.

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their significant role in supramolecular chemistry due to their simple structure and self-assembly behavior into nanometer-sized structures. These properties are exploited in nanotechnology, polymer processing, and biomedical applications. BTAs' ability to form one-dimensional rod-like structures stabilized by H-bonding and their multivalent nature are particularly valuable for creating complex, functional supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

1-(chloromethyl)-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXVKELDRLNWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524750
Record name 1-(Benzyloxy)-3-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-(chloromethyl)benzene

CAS RN

24033-03-2
Record name 1-(Benzyloxy)-3-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)benzyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-benzyloxybenzyl alcohol (3.0 g, 14.0 mmol) in dichloromethane (30 mL) was added methanesulfonyl chloride (1.39 mL, 16.8 mmol) and triethylamine (2.34 mL, 16.8 mmol) on an ice bath, and the solution was stirred overnight. The reaction solution was diluted with dichloromethane, washed with aqueous solution of 5% sodium bicarbonate, and then, dried over anhydrous magnesium sulfate. The solvent was evaporated, then, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and 1-benzyloxy-3-chloromethyl-benzene (2.2 g, 67%) was obtained as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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